molecular formula C19H19NO2S B11770080 2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde

2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde

Cat. No.: B11770080
M. Wt: 325.4 g/mol
InChI Key: FEVHPPASCMQGNG-UHFFFAOYSA-N
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Description

2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a morpholine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an active hydrogen compound, formaldehyde, and a secondary amine such as morpholine . The reaction is carried out in a solvent like ethanol or DMF at elevated temperatures, followed by purification steps such as recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The morpholine ring can interact with various biological receptors, while the benzoyl and thiobenzaldehyde groups can participate in binding interactions or chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research applications.

Properties

Molecular Formula

C19H19NO2S

Molecular Weight

325.4 g/mol

IUPAC Name

2-[3-(morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C19H19NO2S/c21-19(18-7-2-1-5-17(18)14-23)16-6-3-4-15(12-16)13-20-8-10-22-11-9-20/h1-7,12,14H,8-11,13H2

InChI Key

FEVHPPASCMQGNG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C=S

Origin of Product

United States

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